4H-Pyrrolo(3,2-d)pyrimidin-4-one, 2,6-diamino-1,5-dihydro-7-(3-thienylmethyl)-, monohydrochloride
Overview
Description
Scientific Research Applications
Purine Nucleoside Phosphorylase Inhibition
This compound has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is significant in medical research. Specifically, it has been synthesized and evaluated for its potential as a T-cell selective immunosuppressive agent. Studies have shown that it exhibits selective cytotoxicity to human MOLT-4 (T cell) lymphoblasts, while not affecting MGL-8 (B cell) lymphoblasts. This selectivity is crucial for the development of targeted immunosuppressive therapies (Gilbertsen et al., 1991), (Sircar et al., 1991).
Synthesis and Chemical Development
Efficient processes for the synthesis of this compound have been developed, highlighting its potential for large-scale production. This is critical for its application in pharmaceuticals and research. Key steps in its synthesis include the reduction of nitro and nitrile groups and the cyclization of intermediates to form pyrrolo[3,2-d]pyrimidinone (J. Hicks, 1995), (R. D. Jong et al., 2001).
Potential as an Antiviral and Antibacterial Agent
Recent studies have explored the antiviral and antibacterial potential of compounds in the pyrrolo[2,3-d]pyrimidine series, which includes 4H-Pyrrolo(3,2-d)pyrimidin-4-one derivatives. These findings open up new avenues for the development of novel antimicrobial therapies (Hilmy et al., 2021).
Dihydrofolate Reductase Inhibition
This compound has also been studied in the context of inhibiting dihydrofolate reductase (DHFR), an enzyme important in cancer research. Compounds in this chemical class have shown potential as dual inhibitors of DHFR and thymidylate synthase, making them promising candidates for antitumor therapies (Gangjee et al., 2005).
Future Directions
Properties
IUPAC Name |
2,6-diamino-7-(thiophen-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS.ClH/c12-9-6(3-5-1-2-18-4-5)7-8(14-9)10(17)16-11(13)15-7;/h1-2,4,14H,3,12H2,(H3,13,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNICZJKQXPOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=C(NC3=C2N=C(NC3=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151193 | |
Record name | CI 972 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-68-3 | |
Record name | CI 972 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115787683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI 972 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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